2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one
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Overview
Description
2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one is a heterocyclic compound that combines the structural features of oxazepane and chromenone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ortho-alkynylarylketones as precursors. The reaction proceeds through a series of steps including ketonization, intramolecular cyclization, and decarboxylation, often catalyzed by silver .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve optimizing the laboratory synthesis methods for larger scale production, ensuring cost-effectiveness and yield efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Shares the chromenone structure but lacks the oxazepane ring.
Benzoxazepine: Contains the oxazepane ring but differs in the chromenone structure.
Uniqueness
2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one is unique due to its combination of the oxazepane and chromenone structures, which imparts distinct chemical and biological properties. This duality makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-(1,4-oxazepan-4-yl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C18H17NO3/c20-16-12-17(19-8-3-10-21-11-9-19)22-18-14-5-2-1-4-13(14)6-7-15(16)18/h1-2,4-7,12H,3,8-11H2 |
InChI Key |
NVGTWFCMXLHRJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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